Ascochlorin

Description

Ascochlorin has been reported in Acremonium egyptiacum, Gliomastix luzulae, and other organisms with data available.

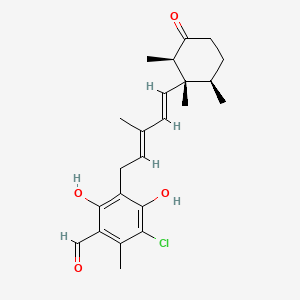

structure in first source

Properties

IUPAC Name |

5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]penta-2,4-dienyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO4/c1-13(10-11-23(5)14(2)7-9-19(26)16(23)4)6-8-17-21(27)18(12-25)15(3)20(24)22(17)28/h6,10-12,14,16,27-28H,7-9H2,1-5H3/b11-10+,13-6+/t14-,16+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETVRSKZJJWOPA-FLDGXQSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601102655 | |

| Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26166-39-2 | |

| Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26166-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascochlorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026166392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASCOCHLORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEZ8F05ODV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ascochlorin: A Fungal Meroterpenoid with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochlorin is a meroterpenoid natural product, characterized by a chemical structure that is a hybrid of a polyketide (orsellinic acid) and a sesquiterpene.[1][2] It was first isolated in 1968 from the filamentous fungus Ascochyta viciae.[3][4] This fungus was later re-identified as Acremonium sclerotigenum, which is also known by its synonym Acremonium egyptiacum.[1][3][5] Ascochlorin and its analogues have garnered significant interest in the scientific community due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][6][7] This technical guide provides a comprehensive overview of the origin, source, biosynthesis, biological activities, and key experimental protocols related to Ascochlorin.

Origin and Source

Ascochlorin is a secondary metabolite produced by various filamentous fungi. The primary and original source of Ascochlorin is the fungus Acremonium egyptiacum (previously known as Ascochyta viciae or Acremonium sclerotigenum).[1][3][5] However, subsequent research has identified several other fungal species capable of producing Ascochlorin and its derivatives.

Fungal Sources of Ascochlorin and its Analogues:

-

Cylindrocladium ilicicola[5]

-

Cylindrocarpon species[1]

-

Fusarium species[1]

-

Microcera species[1]

-

Nectria coccinea[5]

-

Stilbella fimetaria (marine-derived)[3]

-

Verticillium hemipterigenum[1]

Biosynthesis of Ascochlorin

The complete biosynthetic pathway of Ascochlorin has been elucidated in Acremonium egyptiacum.[1][8][9] The biosynthesis is a complex process involving a series of enzymatic reactions that combine a polyketide precursor with a terpene moiety.

The key steps in the biosynthesis of Ascochlorin are:

-

Orsellinic Acid Synthesis: The pathway begins with the synthesis of orsellinic acid, a polyketide, by a polyketide synthase (PKS).

-

Farnesylation: Orsellinic acid is then farnesylated, meaning a farnesyl pyrophosphate (FPP) molecule is attached, a reaction catalyzed by a prenyltransferase.

-

Shared Precursor: The biosynthesis of Ascochlorin shares a common pathway with a related compound, ascofuranone, up to the formation of the intermediate ilicicolin A epoxide.[1][8]

-

Branching Point: Ilicicolin A epoxide serves as a crucial branching point. The fate of this intermediate determines whether Ascochlorin or ascofuranone is produced.

-

Cyclization to Ascochlorin: The membrane-bound terpene cyclase (TPC) AscF processes ilicicolin A epoxide to form the characteristic cyclic structure of Ascochlorin.[1][8]

The genes responsible for Ascochlorin biosynthesis (ascABCDEFG) are organized in a functional gene cluster, and their expression is regulated by the transcriptional factor AscR.[1][9]

Biological Activities and Quantitative Data

Ascochlorin exhibits a remarkable range of biological activities, which have been the subject of extensive research. These activities include antimicrobial, antiviral, and anticancer effects.

Antimicrobial Activity

Ascochlorin and its analogues have demonstrated inhibitory activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Compound | Organism | MIC (µg/mL) | Reference |

| Ascochlorin (1) | Aspergillus fumigatus | 1.25 - 4.1 | [10] |

| Candida albicans | 66.6 - 133.3 | [10] | |

| Ilicicolin F (3) | Aspergillus fumigatus | 1.25 - 4.1 | [10] |

| Candida albicans | 6.6 - 13.3 | [10] | |

| Compound 9 | Aspergillus fumigatus | 1.25 - 4.1 | [10] |

| Candida albicans | 66.6 - 133.3 | [10] | |

| Compound 5 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.25 - 2.5 | [10] |

| Compound 8 | Methicillin-resistant Staphylococcus aureus (MRSA) | 26.6 | [10] |

| Ascofuranone (11) | Methicillin-resistant Staphylococcus aureus (MRSA) | 40 | [10] |

Antiviral Activity

| Virus | Assay | Effect | Reference |

| Newcastle Disease Virus (NDV) | Plaque and tube assays | Significant inhibition of viral growth | [1] |

Anticancer Activity

The anticancer effects of Ascochlorin are a major focus of current research. It has been shown to inhibit the growth of various cancer cell lines through the modulation of key signaling pathways. The half-maximal inhibitory concentration (IC50) is used to quantify its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Renal Carcinoma Cells | Kidney Cancer | ~10 | |

| MX-1 | Estrogen Receptor-Negative Breast Cancer | Selective cytotoxicity (specific IC50 not provided) |

Mechanism of Action: Inhibition of STAT3 Signaling

A key mechanism underlying the anticancer activity of Ascochlorin is its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][8] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and invasion.

Ascochlorin has been shown to:

-

Inhibit STAT3 Activation: It substantially inhibits both constitutive and inducible STAT3 activation.[1]

-

Inhibit Upstream Kinases: Ascochlorin inhibits the phosphorylation of Janus kinases (JAK1 and JAK2) and Src kinase, which are upstream activators of STAT3.[1]

-

Induce PIAS3: It increases the expression of the Protein Inhibitor of Activated STAT3 (PIAS3), which binds to and inhibits the DNA-binding activity of STAT3.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Ascochlorin.

Isolation and Purification of Ascochlorin from Acremonium sp.

This protocol is adapted from methods used for the isolation of Ascochlorin analogues and can be applied for the purification of Ascochlorin.

1. Fungal Cultivation and Extraction: a. Inoculate a suitable liquid medium with a spore suspension of Acremonium sp. b. Incubate the culture for a specified period (e.g., 14-21 days) under appropriate conditions (e.g., 28°C with shaking). c. Separate the mycelia from the culture broth by filtration. d. Extract the mycelia and the culture broth separately with an organic solvent such as ethyl acetate. e. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Chromatographic Purification: a. Subject the crude extract to column chromatography on silica gel. b. Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate with increasing polarity. c. Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing Ascochlorin. d. Pool the Ascochlorin-containing fractions and concentrate them. e. Further purify the enriched fraction using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a gradient of acetonitrile and water. f. Collect the peak corresponding to Ascochlorin and evaporate the solvent to yield the pure compound.

3. Structure Elucidation: a. Confirm the identity and purity of the isolated Ascochlorin using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of Ascochlorin against bacteria and fungi.

1. Preparation of Inoculum: a. Culture the test microorganism (bacteria or fungi) in an appropriate broth medium overnight at the optimal growth temperature. b. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

2. Preparation of Ascochlorin Dilutions: a. Prepare a stock solution of Ascochlorin in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the Ascochlorin stock solution in a 96-well microtiter plate containing the appropriate broth medium to obtain a range of concentrations.

3. Inoculation and Incubation: a. Add the standardized inoculum to each well of the microtiter plate containing the Ascochlorin dilutions. b. Include a positive control (microorganism in broth without Ascochlorin) and a negative control (broth only). c. Incubate the plate at the optimal growth temperature for the microorganism for a specified period (e.g., 18-24 hours for bacteria).

4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity (growth). b. The MIC is defined as the lowest concentration of Ascochlorin that completely inhibits the visible growth of the microorganism. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth inhibition.

Western Blot Analysis of STAT3 Phosphorylation

This protocol describes the methodology to assess the inhibitory effect of Ascochlorin on STAT3 phosphorylation in cancer cells.

1. Cell Culture and Treatment: a. Culture a suitable cancer cell line (e.g., HepG2) in the appropriate medium until they reach 70-80% confluency. b. Treat the cells with various concentrations of Ascochlorin or a vehicle control (DMSO) for a specified duration.

2. Protein Extraction: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

4. SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. d. Wash the membrane again with TBST.

6. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the p-STAT3 levels to total STAT3 and the loading control to determine the effect of Ascochlorin on STAT3 phosphorylation.

References

- 1. Antiviral and antitumor antibiotics. XIV. Effects of ascochlorin and other respiration inhibitors on multiplication of Newcastle disease virus in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective cytotoxicity of ascochlorin in ER-negative human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Targets of Ascochlorin and Its Derivatives for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bezmialemscience.org [bezmialemscience.org]

- 8. Antiviral and Antitumor Antibiotics. XIV. Effects of Ascochlorin and Other Respiration Inhibitors on Multiplication of Newcastle Disease Virus in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Ascochlorin from Ascochyta viciae: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochlorin is a prenylphenol antibiotic first isolated from the phytopathogenic fungus Ascochyta viciae.[1] This meroterpenoid, a hybrid of polyketide and terpene origins, has garnered significant scientific interest due to its diverse and potent biological activities.[2] Structurally, it is characterized by a 5-chloroorcylaldehyde core linked to a cyclized sesquiterpene side chain.[2] Initially identified for its antiviral properties, subsequent research has revealed its role as a powerful inhibitor of the mitochondrial cytochrome bc1 complex and its potential as an anticancer agent by targeting critical signaling pathways.[3][4] This document provides a comprehensive technical overview of the discovery, isolation protocols, physicochemical properties, and key biological functions of ascochlorin, intended to serve as a resource for researchers in natural product chemistry, mycology, and drug development.

Discovery and Fungal Source

Ascochlorin was first discovered in 1968 as a metabolite of the fungus Ascochyta viciae.[1] While this remains the primary cited source, the producing organism has since been re-identified as Acremonium sclerotigenum. Ascochlorin and its analogs have also been isolated from various other fungal genera, including Cylindrocladium, Fusarium, and Nectria, indicating a broader distribution of its biosynthetic pathway in the fungal kingdom.

Isolation and Purification of Ascochlorin

The primary localization of ascochlorin is within the fungal mycelia, making the filter cake of the fermented broth the main source for extraction.[5] The following protocol outlines a typical procedure for the isolation and purification of ascochlorin from a culture of Ascochyta viciae.

Experimental Protocols

1. Fungal Cultivation

-

Media Preparation: Prepare a liquid medium containing glucose, peptone, and ammonium chloride as the primary nutrients. A typical composition could be: 20 g/L glucose, 20 g/L gram flour, and 1000 ml distilled water.[6]

-

Inoculation: Inoculate the sterilized liquid medium with a mycelial culture of Ascochyta viciae.

-

Incubation: Incubate the culture flasks on a rotary shaker at approximately 22°C for 10-15 days to allow for sufficient mycelial growth and production of ascochlorin.[6]

2. Extraction

-

Mycelial Harvest: Separate the fungal mycelia from the culture broth by filtration. The mycelial mat (filter cake) is retained for extraction.

-

Solvent Extraction: The dried and ground mycelia are extracted with a polar solvent such as acetone or a methanol-water mixture.[7] This can be done by soaking the mycelia in the solvent and agitating for several hours, followed by filtration to separate the extract. This process is typically repeated to ensure complete extraction.

-

Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

3. Purification

-

Liquid-Liquid Partitioning: The crude extract can be partitioned between an organic solvent like hexane and an aqueous layer to remove highly polar impurities.[7]

-

Column Chromatography: The concentrated organic phase is subjected to column chromatography for purification. A silica gel column is commonly used.

-

Packing: The column is packed with silica gel using a non-polar solvent such as n-hexane.

-

Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: The column is eluted with a gradient of n-hexane and acetone. The polarity of the mobile phase is gradually increased (e.g., starting with 9:1 n-hexane:acetone and moving towards 4:1).

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized with a suitable reagent (e.g., FeCl3, which gives a positive reaction with phenols).

-

-

Crystallization: Fractions containing pure ascochlorin are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent system (e.g., n-hexane-acetone) to obtain pale yellow crystalline needles.

Workflow for Ascochlorin Isolation

Physicochemical Properties and Structural Data

Ascochlorin presents as pale yellow needles and is soluble in solvents like DMSO.[2] Its molecular formula is C₂₃H₂₉ClO₄, with a molecular weight of 404.9 g/mol .[2]

| Property | Data |

| Molecular Formula | C₂₃H₂₉ClO₄ |

| Molecular Weight | 404.9 g/mol |

| Appearance | Pale yellow crystalline needles |

| Solubility | Soluble in DMSO (10 mg/ml) |

| UV Absorption (λmax) | 240, 292, 342 nm in MeCN |

Biological Activities and Mechanisms of Action

Ascochlorin exhibits a broad spectrum of biological activities, making it a molecule of significant interest for therapeutic applications.

Inhibition of Mitochondrial Respiration

Ascochlorin is a potent and specific inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain.[3][4] Uniquely, it has been shown to bind to both the ubiquinol oxidation (Qo) and ubiquinone reduction (Qi) sites of the complex, effectively halting the Q-cycle and blocking ATP production.[3][4] This dual-site inhibition is an unusual characteristic among cytochrome bc1 complex inhibitors.[4]

Quantitative Data: Inhibition of Mitochondrial Respiration

The inhibitory effect of ascochlorin on the oxygen uptake activities of Hansenula anomala mitochondria is summarized below.

| Respiratory Substrate | IC₅₀ (µM) |

| Malate + Pyruvate (15 mM) | 0.045 |

| Succinate (15 mM) | 0.036 |

| NADH (1 mM) | 0.035 |

| Duroquinol (1 mM) | 0.034 |

| Glycerol-3-phosphate (20 mM) | 0.043 |

| Data sourced from studies on H. anomala mitochondria.[4] |

Mechanism: Inhibition of Cytochrome bc1 Complex

Anticancer Activity

Ascochlorin has demonstrated significant antineoplastic effects, particularly in hepatocellular carcinoma (HCC).[4] Its primary mechanism of action in this context is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4]

Ascochlorin suppresses both constitutive and inducible STAT3 phosphorylation at the Tyr705 residue. This is achieved by inhibiting upstream kinases such as JAK1, JAK2, and Src, and by inducing the expression of Protein Inhibitor of Activated STAT3 (PIAS3).[4] PIAS3 binds to STAT3, preventing its DNA binding and subsequent transcription of target genes involved in cell proliferation (e.g., cyclin D1), survival (e.g., Bcl-2, Mcl-1), and invasion (e.g., MMP-9).[4]

Quantitative Data: Anticancer Activity

-

In Vitro: Ascochlorin inhibits the phosphorylation of STAT3 in HepG2 cells, with maximum inhibition observed at a concentration of 50 µM.[4]

-

In Vivo: In an orthotopic mouse model of HCC, intraperitoneal administration of ascochlorin at 2.5 mg/kg resulted in a maximum serum concentration (Cmax) of 1272.3 nM and inhibited tumor growth.[4]

Signaling Pathway: STAT3 Inhibition by Ascochlorin

Antiviral Activity

Ascochlorin was initially identified for its antiviral properties, showing significant inhibitory effects against the multiplication of Newcastle disease virus (NDV) in cell cultures.[1] It has been shown to inhibit viral growth without affecting the virus particles directly or their adsorption to host cells.[1]

Antimicrobial Activity

Ascochlorin and its analogs have demonstrated both antifungal and antibacterial activities.

Quantitative Data: Antimicrobial Activity

| Organism | Minimum Inhibitory Concentration (MIC) |

| Aspergillus fumigatus | 1.25–4.1 µg/mL |

| Candida albicans | 66.6–133.3 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | 1.25-4.1 µg/mL |

| Data sourced from studies on ascochlorin and its active analogues. |

Conclusion

Ascochlorin, a metabolite from Ascochyta viciae, stands out as a natural product with a compelling range of biological activities. Its unique dual-site inhibition of the mitochondrial cytochrome bc1 complex and its targeted suppression of the STAT3 oncogenic pathway underscore its potential as a lead compound for the development of novel therapeutics. The detailed protocols for its isolation and the comprehensive data on its mechanisms of action provided in this guide serve as a valuable resource for furthering research into this promising molecule. Future investigations into its structure-activity relationships, biosynthetic engineering, and preclinical development are warranted to fully exploit its therapeutic potential.

References

- 1. Ascochlorin, a new antibiotic, found by the paper-disc agar-diffusion method. I. Isolation, biological and chemical properties of ascochlorin. (Studies on antiviral and antitumor antibiotics. I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tribioscience.com [tribioscience.com]

- 3. Ascochlorin is a novel, specific inhibitor of the mitochondrial cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ascochlorin is a novel, specific inhibitor of the mitochondrial cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openagrar.de [openagrar.de]

- 6. api.pakjas.com.pk [api.pakjas.com.pk]

- 7. KR20120021798A - Methods for preparing high purity chlorophyll and chlorin e6 from chlorophyll extracts - Google Patents [patents.google.com]

Ascochlorin's Mechanism of Action on Mitochondrial Complex III: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascochlorin, a prenyl-phenol antibiotic isolated from the fungus Ascochyta viciae, has garnered significant interest for its potent and specific inhibition of the mitochondrial electron transport chain.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism by which ascochlorin exerts its inhibitory effects on mitochondrial complex III (cytochrome bc1 complex), a critical enzyme in cellular respiration. This document details the dual-binding site hypothesis, presents quantitative inhibitory data, outlines key experimental methodologies, and visualizes the underlying pathways and workflows.

Core Mechanism: Dual Inhibition of the Cytochrome bc1 Complex

Mitochondrial complex III facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thus contributing to the proton-motive force essential for ATP synthesis. This process, known as the Q-cycle, involves two distinct ubiquinone/ubiquinol binding sites: the Qo (ubiquinol oxidation) site and the Qi (ubiquinone reduction) site.

Ascochlorin exhibits an unusual and potent mechanism of action by targeting both the Qo and Qi sites of complex III.[1][2][3] This dual-site inhibition effectively shuts down the Q-cycle, leading to a halt in electron flow and the collapse of the mitochondrial membrane potential.

Evidence from multiple experimental approaches supports this dual-inhibition model:

-

Biochemical Assays: Ascochlorin inhibits electron transport in a manner comparable to both classic Qo site inhibitors (e.g., stigmatellin, myxothiazol) and Qi site inhibitors (e.g., antimycin A).[1][2] It suppresses the reduction of cytochrome b in the presence of antimycin A, a characteristic of Qo site inhibitors.[1][2] Conversely, like Qi site inhibitors, it can induce the expression of alternative oxidase in certain organisms.[1][2]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: Ascochlorin alters the EPR lineshape of the Rieske iron-sulfur protein, a key component of the Qo site, indicating a direct interaction.[1][2][3]

-

X-ray Crystallography: The co-crystal structure of ascochlorin with the chicken cytochrome bc1 complex has provided definitive evidence, revealing electron densities corresponding to ascochlorin molecules bound at both the Qo and Qi sites.[1][3][4]

Quantitative Data on Inhibitory Activity

The inhibitory potency of ascochlorin and its derivatives has been quantified in various mitochondrial preparations. The following tables summarize the key IC50 values for the inhibition of mitochondrial respiration.

Table 1: Inhibitory Effects (IC50, µM) on O2 Uptake in Hansenula anomala Mitochondria[1]

| Substrate | Ascochlorin | Ascofuranone | Antimycin A3 | Funiculosin | Stigmatellin | Myxothiazol |

| NADH | 0.021 | >25 | 0.012 | 0.250 | 0.042 | 0.085 |

| NADPH | 0.027 | >25 | 0.014 | 0.145 | 0.028 | 0.073 |

| Glycerol-3-P | 0.026 | >25 | 0.013 | 0.230 | 0.029 | 0.069 |

| Ethanol | 0.024 | >25 | 0.011 | 0.065 | 0.030 | 0.047 |

| L-Lactate | 0.025 | >25 | 0.012 | 0.195 | 0.030 | 0.067 |

Table 2: Inhibitory Effects (IC50, µM) on Succinate-Dependent O2 Uptake in Rat Liver Mitochondria[1]

| Compound | IC50 (µM) |

| Ascofuranone | 16.0 |

| Ascochlorin (LL-Z1272 γ) | 0.013 |

| 4-O-Methyl ascochlorin | 0.120 |

| 4-O-Carboxymethyl ascochlorin | 4.1 |

| 4-O-Nicotinoyl ascochlorin | 0.080 |

| LL-Z1272 ε | 3.84 |

| Antimycin A3 | 0.0115 |

| Funiculosin | 0.280 |

| Stigmatellin | 0.014 |

| Myxothiazol | 0.0165 |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of ascochlorin on mitochondrial complex III and the resulting downstream effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of ascochlorin's mechanism of action.

Mitochondrial Respiration Assay (Oxygen Consumption)

This assay measures the rate of oxygen consumption by isolated mitochondria in the presence of various substrates and inhibitors to pinpoint the site of inhibition within the electron transport chain.

Materials:

-

Isolated mitochondria (e.g., from rat liver or H. anomala)

-

Respiration buffer (e.g., 0.65 M mannitol, 0.36 mM EGTA, 5 mM Tris-HCl, 10 mM potassium phosphate, pH 6.8)

-

Substrates (e.g., 15 mM succinate, 5 mM NADH)

-

Ascochlorin and other inhibitors (e.g., antimycin A, myxothiazol, stigmatellin) dissolved in a suitable solvent (e.g., ethanol or DMSO)

-

Oxygen electrode system (e.g., Clark-type electrode)

Procedure:

-

Calibrate the oxygen electrode at a constant temperature (e.g., 25°C).

-

Add the respiration buffer to the reaction chamber.

-

Add the isolated mitochondria (e.g., 0.1-0.2 mg protein/mL) to the chamber and allow for equilibration.

-

Initiate respiration by adding the desired substrate (e.g., succinate).

-

Record the basal rate of oxygen consumption.

-

Add varying concentrations of ascochlorin or other inhibitors to the chamber.

-

Continuously record the change in oxygen concentration over time.

-

Calculate the rate of oxygen consumption and determine the IC50 value for each inhibitor.

Cytochrome c Reduction Assay

This spectrophotometric assay measures the activity of complex III by monitoring the reduction of cytochrome c.

Materials:

-

Purified mitochondrial complex III or mitochondrial extracts

-

Assay buffer (e.g., 25 mM potassium phosphate, pH 7.5)

-

Cytochrome c (oxidized form)

-

Ubiquinol (e.g., decylubiquinol) as the electron donor

-

Ascochlorin and other inhibitors

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and oxidized cytochrome c.

-

Add the purified complex III or mitochondrial extract to the cuvette.

-

Add ascochlorin or other inhibitors at desired concentrations and incubate for a short period.

-

Initiate the reaction by adding the ubiquinol substrate.

-

Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

Calculate the initial rate of cytochrome c reduction.

-

Compare the rates in the presence and absence of inhibitors to determine the extent of inhibition.

Electron Paramagnetic Resonance (EPR) Spectroscopy of the Rieske Iron-Sulfur Protein

EPR spectroscopy is used to probe the electronic environment of the [2Fe-2S] cluster of the Rieske iron-sulfur protein, providing insights into inhibitor binding at the Qo site.

Materials:

-

Mitochondrial membranes or purified complex III

-

Reducing agent (e.g., sodium dithionite)

-

Ascochlorin and other Qo site inhibitors (e.g., stigmatellin)

-

EPR spectrometer with a cryostat

Procedure:

-

Prepare samples of mitochondrial membranes or purified complex III.

-

Reduce the samples with a reducing agent to ensure the [2Fe-2S] cluster is in the EPR-active reduced state.

-

Incubate the samples with or without ascochlorin or other inhibitors.

-

Freeze the samples in liquid nitrogen in EPR tubes.

-

Record the EPR spectra at cryogenic temperatures (e.g., 15 K).

-

Analyze the g-values and lineshape of the EPR signal from the Rieske protein to detect changes induced by inhibitor binding.

X-ray Crystallography of the Ascochlorin-Complex III Adduct

This structural biology technique provides atomic-level detail of the binding of ascochlorin to complex III.

Procedure:

-

Crystallization of Complex III: Purified cytochrome bc1 complex is crystallized, typically using vapor diffusion methods.

-

Soaking or Co-crystallization:

-

Soaking: Pre-formed crystals of complex III are soaked in a solution containing a high concentration of ascochlorin.

-

Co-crystallization: Ascochlorin is mixed with the purified complex III solution prior to setting up crystallization trials.

-

-

Cryo-protection and Data Collection: The crystals are treated with a cryoprotectant and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known complex III structure as a model. The electron density map is then analyzed to identify the binding pose of ascochlorin at both the Qo and Qi sites.

Conclusion

The collective evidence from biochemical, biophysical, and structural studies unequivocally demonstrates that ascochlorin is a potent and unusual inhibitor of mitochondrial complex III. Its unique mechanism of dual-site inhibition at both the Qo and Qi sites provides a powerful tool for studying the Q-cycle and offers a promising scaffold for the development of novel therapeutic agents targeting cellular respiration. This in-depth guide serves as a valuable resource for researchers and professionals in the field, facilitating a deeper understanding of ascochlorin's mechanism of action and providing a foundation for future investigations.

References

- 1. Ascochlorin is a novel, specific inhibitor of the mitochondrial cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ascochlorin is a novel, specific inhibitor of the mitochondrial cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3h1l - Chicken cytochrome BC1 complex with ascochlorin bound at QO and QI sites - Summary - Protein Data Bank Japan [pdbj.org]

Ascochlorin and its Derivatives: A Technical Guide to Chemical Structure, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascochlorin, a meroterpenoid natural product isolated from various fungal species, and its structurally related derivatives have garnered significant attention in the scientific community due to their diverse and potent biological activities. These compounds exhibit a range of effects, including antifungal, antiviral, and anticancer properties. This technical guide provides an in-depth exploration of the chemical structure of Ascochlorin and its key derivatives, a summary of their biological activities with a focus on quantitative data, and a detailed look into their mechanisms of action, particularly the inhibition of the mitochondrial cytochrome bc1 complex and the STAT3 signaling pathway. This document also includes detailed experimental protocols for key assays and visualizations of relevant biological pathways to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and molecular biology.

Chemical Structure of Ascochlorin and Its Derivatives

Ascochlorin is a prenylated phenol characterized by a 5-chloro-orsellinaldehyde core linked to a sesquiterpenoid side chain. The IUPAC name for Ascochlorin is 3-chloro-4,6-dihydroxy-2-methyl-5-((2E,4E)-3-methyl-5-((1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl)-2,4-pentadien-1-yl)benzaldehyde. The complex stereochemistry of the cyclohexanone ring and the conjugated diene system in the side chain are crucial for its biological activity.

A variety of naturally occurring and synthetic derivatives of Ascochlorin have been identified, each with unique structural modifications that influence their biological profiles. Key derivatives include:

-

Ascofuranone : Structurally similar to Ascochlorin, but the sesquiterpenoid side chain terminates in a furanone ring instead of a cyclohexanone. This modification significantly alters its target specificity.

-

Ilicicolins : A family of related compounds, such as Ilicicolin H, which features a distinct pyridinone core instead of the orsellinaldehyde moiety.

-

4',5'-dihydro-4'-hydroxyascochlorin and 4'-ketoascochlorin : These derivatives feature modifications on the terpene side chain, indicating sites for potential synthetic manipulation to alter activity and pharmacokinetic properties.

-

Ascochlorin N-acetylglucosamine : A glycosylated derivative, suggesting a potential route for improving solubility and bioavailability.

The structural diversity among these compounds provides a rich scaffold for medicinal chemistry efforts aimed at optimizing their therapeutic potential.

Quantitative Biological Activity

Ascochlorin and its derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the available quantitative data, primarily focusing on their antifungal, antibacterial, and anticancer properties. The data is presented as minimum inhibitory concentrations (MIC) or 50% inhibitory concentrations (IC50) to allow for direct comparison of potency.

Table 1: Antifungal and Antibacterial Activity of Ascochlorin and Derivatives (MIC in μg/mL)

| Compound | Aspergillus fumigatus | Candida albicans | Methicillin-resistant Staphylococcus aureus (MRSA) |

| Ascochlorin (1) | 1.25 - 4.1 | 66.6 - 133.3 | - |

| Ilicicolin F (3) | 1.25 - 4.1 | 6.6 - 13.3 | - |

| Ilicicolin C (5) | - | - | 1.25 - 2.5 |

| 4',5'-dihydro-4'-hydroxyascochlorin (6) | - | - | - |

| 8-acetylascochlorin (9) | 1.25 - 4.1 | 66.6 - 133.3 | - |

| Ascofuranone (11) | - | - | 26.6 |

| 4'-ketoascochlorin (20) | - | - | 93.3 |

| Fimetarin A (22) | 20 | 66.6 - 133.3 | - |

Data sourced from[1].

Table 2: Anticancer Activity of Ascochlorin and Derivatives (IC50 in μM)

| Compound | Cell Line | Target/Pathway | IC50 (μM) | Reference |

| Ascochlorin | HepG2 (Hepatocellular Carcinoma) | STAT3 Signaling | ~50 (for significant inhibition) | [2] |

| Ascochlorin A | Triple-Negative Breast Cancer | hDHODH | K_D_ = 3.29 | [3] |

| Streptochlorin derivative 3a | Botrytis cinerea | Not specified | EC50 = 9.87 (μg/mL) | [4] |

| Streptochlorin derivative 3a | Gibberella zeae | Not specified | EC50 = 6.43 (μg/mL) | [4] |

| Streptochlorin derivative 3a | Colletotrichum lagenarium | Not specified | EC50 = 10.12 (μg/mL) | [4] |

Mechanisms of Action

Ascochlorin and its derivatives exert their biological effects through multiple mechanisms of action, with the inhibition of the mitochondrial electron transport chain and the modulation of key signaling pathways being the most prominent.

Inhibition of the Mitochondrial Cytochrome bc1 Complex

A primary target of Ascochlorin is the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain. This enzyme plays a crucial role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane to generate ATP.

Ascochlorin acts as a dual inhibitor, binding to both the Q_o_ (ubiquinol oxidation) and Q_i_ (ubiquinone reduction) sites of the cytochrome bc1 complex. This dual-site inhibition effectively disrupts the Q-cycle, leading to a halt in electron flow, a collapse of the mitochondrial membrane potential, and ultimately, cell death. This mechanism is central to the antifungal and some of the anticancer effects of Ascochlorin.

Targeting the STAT3 Signaling Cascade

In addition to its effects on mitochondrial respiration, Ascochlorin has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is constitutively activated in many types of cancer and plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis.

Ascochlorin has been shown to inhibit both constitutive and interleukin-6 (IL-6) inducible STAT3 activation. It achieves this by upregulating the expression of the Protein Inhibitor of Activated STAT3 (PIAS3). PIAS3 directly binds to the DNA-binding domain of activated STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes. By disrupting this critical oncogenic pathway, Ascochlorin exhibits significant anticancer activity, particularly in hepatocellular carcinoma.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Ascochlorin and its derivatives.

Protocol for Mitochondrial Complex III Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and is designed to measure the activity of the cytochrome bc1 complex in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Complex III Assay Buffer

-

Cytochrome c (oxidized form)

-

Dithiothreitol (DTT)

-

Complex III Inhibitor (e.g., Antimycin A)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 550 nm in kinetic mode

Procedure:

-

Sample Preparation:

-

Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol.

-

Determine the protein concentration of the mitochondrial preparation using a Bradford or BCA assay.

-

Dilute the mitochondrial samples to a working concentration in Complex III Assay Buffer. It is recommended to test a range of dilutions to ensure the activity falls within the linear range of the assay. Keep samples on ice.

-

-

Reagent Preparation:

-

Prepare a stock solution of reduced cytochrome c by dissolving oxidized cytochrome c in assay buffer and adding a reducing agent like DTT. Incubate for 5-10 minutes at room temperature.

-

Prepare working solutions of the test compounds (e.g., Ascochlorin) and a known inhibitor (e.g., Antimycin A) in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Sample Wells: Add diluted mitochondrial sample and the test compound.

-

Inhibitor Control Wells: Add diluted mitochondrial sample and the Complex III inhibitor.

-

Blank Wells: Add assay buffer only.

-

-

Add the reduced cytochrome c solution to all wells to initiate the reaction.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 550 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes. The activity of Complex III is determined by the rate of decrease in absorbance at 550 nm, which corresponds to the oxidation of cytochrome c.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA550/min) for each well.

-

Subtract the rate of the inhibitor control from the sample wells to determine the specific Complex III activity.

-

Plot the percentage of inhibition versus the concentration of the test compound to determine the IC50 value.

-

Protocol for Western Blot Analysis of STAT3 Phosphorylation

This protocol outlines the procedure for assessing the inhibitory effect of Ascochlorin on STAT3 activation by measuring the levels of phosphorylated STAT3 (p-STAT3).

Materials:

-

Cancer cell line with active STAT3 signaling (e.g., HepG2)

-

Cell culture medium and supplements

-

Ascochlorin

-

Cytokine for stimulation (e.g., IL-6)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p-STAT3, anti-total-STAT3, anti-loading control e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Ascochlorin for a specified time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

For inducible STAT3 activation, starve the cells and then stimulate with a cytokine (e.g., IL-6) for a short period (e.g., 30 minutes) before harvesting.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples and denature them in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control (e.g., β-actin).

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the p-STAT3 signal to the total STAT3 and/or loading control signal.

-

Compare the levels of p-STAT3 in treated samples to the control to determine the extent of inhibition.

-

Conclusion

Ascochlorin and its derivatives represent a promising class of natural products with significant therapeutic potential. Their multifaceted mechanisms of action, including the dual inhibition of the mitochondrial cytochrome bc1 complex and the disruption of the oncogenic STAT3 signaling pathway, make them attractive candidates for further investigation and development as antifungal, antiviral, and anticancer agents. The structural diversity within this family of compounds provides a valuable platform for medicinal chemistry efforts to generate novel analogs with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and data presented in this guide are intended to facilitate further research into this fascinating and important class of bioactive molecules.

References

- 1. Bioactive Ascochlorin Analogues from the Marine-Derived Fungus Stilbella fimetaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]

- 4. Design, Synthesis, Antifungal Activity, and Molecular Docking of Streptochlorin Derivatives Containing the Nitrile Group - PMC [pmc.ncbi.nlm.nih.gov]

The Ascochlorin Biosynthesis Pathway in Filamentous Fungi: A Technical Guide for Researchers

Abstract

Ascochlorin and its analogues are a class of meroterpenoid natural products produced by various filamentous fungi, exhibiting a range of promising biological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of the ascochlorin biosynthesis pathway, primarily elucidated in the fungus Acremonium egyptiacum. It is intended for researchers, scientists, and drug development professionals working in natural product biosynthesis, fungal genetics, and pharmaceutical sciences. This document details the genetic basis, enzymatic steps, and regulatory mechanisms governing ascochlorin production. Furthermore, it provides a compilation of quantitative data and detailed experimental protocols to facilitate further research and exploitation of this pathway for biotechnological applications.

Introduction

Ascochlorin is a chlorinated polyketide-terpenoid hybrid metabolite first isolated from Ascochyta viciae (later re-identified as Acremonium egyptiacum)[1]. The core chemical scaffold of ascochlorin consists of a 5-chlorinated orsellinic acid moiety linked to a cyclized farnesyl pyrophosphate (FPP)-derived sesquiterpenoid. The elucidation of its biosynthetic pathway has been a significant area of research, culminating in the identification of the complete gene cluster and the characterization of the involved enzymes in A. egyptiacum[1][2][3]. This guide aims to consolidate the current knowledge on ascochlorin biosynthesis, providing a technical resource for its study and manipulation.

The Ascochlorin Biosynthetic Gene Cluster (asc)

The biosynthesis of ascochlorin is orchestrated by a set of genes organized in a functional gene cluster, designated as the asc cluster[1][3]. In Acremonium egyptiacum, the core ascochlorin biosynthetic genes, ascA through ascG, are co-located in a single cluster. This cluster also contains a gene encoding a pathway-specific transcriptional regulator, ascR[1][3].

The ascochlorin biosynthesis pathway is part of a branched pathway that also leads to the production of another related meroterpenoid, ascofuranone. The genes responsible for the later steps of ascofuranone biosynthesis (ascH, ascI, and ascJ) are located in a separate, distant cluster[1][2][3]. The transcriptional regulator AscR is believed to co-regulate both of these gene clusters[1][3].

The Ascochlorin Biosynthetic Pathway

The biosynthesis of ascochlorin begins with the synthesis of the polyketide orsellinic acid and the isoprenoid precursor farnesyl pyrophosphate (FPP), which then undergo a series of enzymatic modifications. The pathway is depicted in the diagram below.

The key enzymatic steps are as follows:

-

Orsellinic Acid Synthesis: The polyketide synthase (PKS) AscC catalyzes the formation of orsellinic acid[1].

-

Prenylation: The prenyltransferase AscA attaches a farnesyl group from FPP to orsellinic acid to form ilicicolinic acid B[1].

-

Reduction: The NRPS-like reductase AscB reduces the carboxylic acid group of ilicicolinic acid B to an aldehyde, yielding ilicicolin B[1].

-

Halogenation: The halogenase AscD chlorinates ilicicolin B at the C-5 position of the aromatic ring to produce ilicicolin A[1].

-

Epoxidation: The cytochrome P450 monooxygenase AscE catalyzes the epoxidation of the terminal double bond of the farnesyl side chain of ilicicolin A, forming ilicicolin A epoxide[1][2][3]. This is a key branch point in the pathway leading to ascochlorin and ascofuranone[1].

-

Cyclization: The terpene cyclase AscF catalyzes the cyclization of the epoxidized farnesyl chain to form a cyclohexanone ring, a characteristic feature of ascochlorin[1][2][3].

-

Final Oxidation: The final step is catalyzed by the P450 monooxygenase AscG, which is proposed to carry out an oxidative modification to yield the final product, ascochlorin[1].

Quantitative Data

The following tables summarize the quantitative data available from studies on ascochlorin biosynthesis.

Table 1: Production Titers of Ascochlorin and Intermediates in Engineered Fungal Strains.

| Compound | Host Strain | Genetic Modification | Production Titer (mg/L) | Reference |

| Ilicicolin B | Aspergillus oryzae | Heterologous expression of ascC, ascA, ascB | 0.71 | [1] |

| Ilicicolin A | Aspergillus oryzae | Heterologous expression of ascC, ascA, ascB, ascD | 0.04 | [1] |

| Ascofuranone | Acremonium egyptiacum | Wild-type (AF medium) | 399 | [1] |

| Ascofuranone | Acremonium egyptiacum | ΔascF mutant | 0.50 | [1] |

| Ilicicolin A | Acremonium egyptiacum | ΔascE mutant | 2.32 | [1] |

Table 2: Kinetic Parameters of AscI (Ascofuranone Biosynthesis).

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min) | Reference |

| AscI | Intermediate 9 | 50.4 ± 11.1 | 129 ± 13 | [1] |

Note: Kinetic data for the enzymes directly involved in the main ascochlorin pathway (AscA-G) are not extensively reported in the primary literature.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the ascochlorin biosynthetic pathway.

Heterologous Expression of asc Genes in Aspergillus oryzae

This protocol describes the heterologous expression of the early genes of the ascochlorin pathway in A. oryzae to produce pathway intermediates.

Materials:

-

Acremonium egyptiacum genomic DNA

-

Aspergillus oryzae host strain (e.g., NSAR1)

-

Expression vectors (e.g., pTAex3, pUSA)

-

Restriction enzymes

-

Yeast competent cells (Saccharomyces cerevisiae)

-

PEG solution

-

Appropriate selective media for A. oryzae

Procedure:

-

Gene Amplification: Amplify the desired asc genes (ascA, ascB, ascC, ascD) from A. egyptiacum genomic DNA using high-fidelity polymerase. Design primers with appropriate overhangs for homologous recombination in yeast.

-

Vector Construction: Co-transform the amplified gene fragments and linearized expression vectors into competent yeast cells. The genes will be assembled into the vectors via homologous recombination.

-

Protoplast Preparation: Prepare protoplasts from the A. oryzae host strain by enzymatic digestion of the fungal cell wall.

-

Transformation: Transform the A. oryzae protoplasts with the constructed expression plasmids using a PEG-mediated method.

-

Selection and Cultivation: Select for successful transformants on appropriate auxotrophic media. Cultivate the positive transformants in a suitable production medium.

-

Metabolite Extraction and Analysis: After a suitable incubation period, extract the fungal mycelium and culture broth with an organic solvent such as ethyl acetate. Analyze the crude extract by LC-MS/MS and NMR to identify the produced intermediates.

In Vitro Reconstruction of the Ascochlorin Pathway

This protocol outlines the in vitro enzymatic assays to confirm the function of the enzymes involved in the later steps of ascochlorin biosynthesis.

Materials:

-

Heterologous expression system for the enzymes of interest (e.g., A. sojae, S. cerevisiae)

-

Cell lysis buffer

-

Substrate (e.g., ilicicolin A)

-

Cofactors (e.g., NADPH for P450 enzymes)

-

Reaction buffer

Procedure:

-

Enzyme Preparation: Heterologously express the target enzymes (e.g., AscE, AscF, AscG) in a suitable host. Prepare cell-free extracts or microsomal fractions containing the active enzymes.

-

Enzyme Assay: Set up the reaction mixture containing the enzyme preparation, substrate, and necessary cofactors in a reaction buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent. Extract the products from the reaction mixture.

-

Analysis: Analyze the extracted products by LC-MS/MS to identify the enzymatic reaction products by comparing their retention times and mass spectra with authentic standards or predicted intermediates.

Gene Deletion in Acremonium egyptiacum

This protocol provides a general workflow for targeted gene deletion in A. egyptiacum using homologous recombination to study the function of the asc genes.

Materials:

-

Acremonium egyptiacum wild-type strain

-

Plasmid for constructing the deletion cassette

-

Selectable marker gene (e.g., hygromycin resistance)

-

Protoplasting enzymes

-

PEG solution

Procedure:

-

Construct Deletion Cassette: Construct a gene deletion cassette containing a selectable marker gene flanked by the upstream and downstream regions of the target asc gene.

-

Protoplast Preparation and Transformation: Prepare and transform A. egyptiacum protoplasts with the deletion cassette.

-

Selection and Verification: Select for transformants on a medium containing the appropriate selection agent. Verify the correct gene replacement event by PCR and Southern blot analysis.

-

Phenotypic Analysis: Cultivate the confirmed gene deletion mutants and analyze their metabolite profiles by LC-MS/MS to determine the effect of the gene deletion on ascochlorin biosynthesis.

Regulation of Ascochlorin Biosynthesis

The production of ascochlorin is tightly regulated, with the Zn2Cys6 binuclear cluster transcription factor AscR playing a key role[1].

AscR is a positive regulator that controls the expression of the genes within the asc-1 cluster (for ascochlorin) and the distant asc-2 cluster (for ascofuranone)[1]. The expression of ascR itself is influenced by culture conditions, suggesting that environmental and nutritional signals are transduced through an upstream regulatory network to control ascochlorin production[1]. The exact nature of these upstream signals and regulatory components remains an area for future investigation.

Conclusion and Future Perspectives

The elucidation of the ascochlorin biosynthetic pathway in Acremonium egyptiacum provides a robust foundation for further research and biotechnological applications. The availability of the complete gene cluster and characterized enzymes opens up avenues for the engineered biosynthesis of ascochlorin and the generation of novel analogues with potentially improved therapeutic properties. Future work should focus on a more detailed characterization of the kinetics and mechanisms of the biosynthetic enzymes, as well as a deeper understanding of the regulatory networks that govern the expression of the asc gene cluster. Such knowledge will be invaluable for optimizing the production of ascochlorin and for harnessing the full potential of this fascinating class of fungal natural products.

References

Ascochlorin: A Potent Modulator of the STAT3 Signaling Cascade

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Ascochlorin (ASC), an isoprenoid antibiotic, has emerged as a significant inhibitor of the STAT3 signaling cascade. This technical guide provides a comprehensive overview of the molecular mechanisms through which Ascochlorin exerts its inhibitory effects on STAT3. It details the indirect nature of this inhibition, primarily through the induction of the endogenous inhibitor, Protein Inhibitor of Activated STAT3 (PIAS3), and the suppression of upstream activating kinases, including JAK1, JAK2, and Src. This document summarizes key quantitative data, provides detailed experimental protocols for assessing Ascochlorin's activity, and visualizes the complex signaling pathways and experimental workflows involved.

Introduction to STAT3 Signaling

The STAT3 signaling cascade is initiated by the binding of cytokines and growth factors, such as Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF), to their respective cell surface receptors. This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src. These activated kinases then phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705). Phosphorylated STAT3 monomers subsequently dimerize via their SH2 domains, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes. This binding initiates the transcription of genes involved in cell cycle progression, apoptosis, angiogenesis, and invasion.[1][2][3] Dysregulation of this pathway, leading to the persistent activation of STAT3, is a key driver in the pathogenesis of various malignancies, including hepatocellular carcinoma (HCC).[4]

Ascochlorin's Mechanism of STAT3 Inhibition

Ascochlorin's inhibitory effect on the STAT3 signaling pathway is multifactorial and primarily indirect. It does not function by directly binding to the STAT3 protein. Instead, its mechanism involves two key strategies: the upregulation of an endogenous inhibitor and the suppression of upstream activating kinases.

Induction of PIAS3

A primary mechanism of Ascochlorin-mediated STAT3 inhibition is the induction of Protein Inhibitor of Activated STAT3 (PIAS3).[1] PIAS3 is a member of the PIAS family of proteins that act as negative regulators of STAT signaling.[1] Ascochlorin treatment has been shown to increase the expression of PIAS3 at both the mRNA and protein levels in a time-dependent manner.[1] PIAS3 specifically binds to the DNA-binding domain of activated STAT3, thereby sterically hindering its ability to bind to target gene promoters and abrogating its transcriptional activity.[1][4] The crucial role of PIAS3 in Ascochlorin's activity is underscored by experiments where the knockdown of PIAS3 using siRNA reverses the inhibitory effect of Ascochlorin on STAT3 activation.[1]

Inhibition of Upstream Kinases

In addition to inducing PIAS3, Ascochlorin also suppresses the phosphorylation of key upstream kinases responsible for STAT3 activation. Treatment with Ascochlorin has been demonstrated to inhibit the phosphorylation of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Src kinase in a time-dependent manner.[1] By inhibiting the activity of these kinases, Ascochlorin effectively prevents the initial phosphorylation of STAT3 at Tyr705, which is a prerequisite for its dimerization, nuclear translocation, and DNA binding.[1]

Quantitative Data on Ascochlorin's Inhibitory Effects

The following tables summarize the quantitative data from studies investigating the inhibitory effects of Ascochlorin on the STAT3 signaling pathway in hepatocellular carcinoma (HCC) cell lines.

Table 1: Effect of Ascochlorin on STAT3 Phosphorylation and DNA Binding

| Cell Line | Ascochlorin Concentration | Treatment Time | Effect on p-STAT3 (Tyr705) | Effect on STAT3 DNA Binding | Reference |

| HepG2 | 50 µM | 8 hours | Substantial suppression | Abrogated after 6 hours | [1] |

| HCCLM3 | 50 µM | 8 hours | Abrogated | Abrogated as early as 2 hours | [1] |

| Huh7 | 50 µM | 8 hours | Abrogated | Not specified | [1] |

| Hep3B | 50 µM | 8 hours | Abrogated | Not specified | [1] |

Table 2: Effect of Ascochlorin on Upstream Kinase Phosphorylation in HepG2 Cells

| Kinase | Ascochlorin Concentration | Treatment Time | Effect on Phosphorylation | Reference |

| p-JAK1 | 50 µM | 4, 6, 8, 10 hours | Time-dependent inhibition | [1] |

| p-JAK2 | 50 µM | 4, 6, 8, 10 hours | Time-dependent inhibition | [1] |

| p-Src | 50 µM | 4, 6, 8, 10 hours | Time-dependent inhibition | [1] |

Table 3: Effect of Ascochlorin on PIAS3 and STAT3-Regulated Gene Expression in HepG2 Cells

| Gene | Ascochlorin Concentration | Treatment Time | Effect on Expression | Reference |

| PIAS3 (protein) | 50 µM | Time-dependent (max at 8-10h) | Increased expression | [1] |

| PIAS3 (mRNA) | Not specified | Time-dependent | Increased expression | [1] |

| Cyclin D1 | Not specified | Not specified | Inhibited | [1] |

| Bcl-2 | Not specified | Not specified | Inhibited | [1] |

| Mcl-1 | Not specified | Not specified | Inhibited | [1] |

| Survivin | Not specified | Not specified | Inhibited | [1] |

| XIAP | Not specified | Not specified | Inhibited | [1] |

| MMP-9 | Not specified | Not specified | Inhibited | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of Ascochlorin in inhibiting the STAT3 signaling cascade.

Western Blot Analysis of STAT3 and Upstream Kinase Phosphorylation

Objective: To determine the effect of Ascochlorin on the phosphorylation status of STAT3, JAK1, JAK2, and Src.

Methodology:

-

Cell Culture and Treatment: Plate hepatocellular carcinoma cells (e.g., HepG2) and grow to 70-80% confluency. Treat cells with Ascochlorin at desired concentrations (e.g., 50 µM) for various time points (e.g., 4, 6, 8, 10 hours). Include a vehicle-treated control. For inducible STAT3 activation, cells can be stimulated with IL-6 (e.g., 25 ng/mL) or EGF (e.g., 100 ng/mL) for a short period (e.g., 20 minutes) following Ascochlorin pre-treatment.

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, p-JAK1, total JAK1, p-JAK2, total JAK2, p-Src, total Src, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Immunocytochemistry for STAT3 Nuclear Translocation

Objective: To visualize the effect of Ascochlorin on the subcellular localization of STAT3.

Methodology:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with Ascochlorin as described for the Western blot protocol. A positive control for inhibition of STAT3 translocation, such as AG490 (e.g., 100 µM for 8 hours), can be included.[1]

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against STAT3 overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with 4′,6-diamidino-2-phenylindole (DAPI).

-

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

STAT3 DNA Binding Assay (ELISA-based)

Objective: To quantify the effect of Ascochlorin on the DNA binding activity of STAT3.

Methodology:

-

Nuclear Extract Preparation: Treat cells with Ascochlorin as previously described. Harvest the cells and prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts.

-

ELISA Assay:

-

Use a commercially available STAT3 transcription factor DNA binding ELISA kit (e.g., TransAM™ STAT3 kit).

-

Add equal amounts of nuclear extract protein (e.g., 20 µg) to wells of a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site.

-

Incubate to allow STAT3 to bind to the DNA.

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific for an epitope on the DNA-bound STAT3.

-

Add an HRP-conjugated secondary antibody.

-

Add a colorimetric substrate and measure the absorbance at the appropriate wavelength using a microplate reader.

-

The absorbance is proportional to the amount of STAT3 bound to the DNA.

-

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the STAT3 signaling pathway, Ascochlorin's mechanism of inhibition, and a typical experimental workflow.

References

- 1. Ascochlorin, an isoprenoid antibiotic inhibits growth and invasion of hepatocellular carcinoma by targeting STAT3 signaling cascade through the induction of PIAS3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ascochlorin Suppresses MMP-2-Mediated Migration and Invasion by Targeting FAK and JAK-STAT Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ascochlorin, an isoprenoid antibiotic inhibits growth and invasion of hepatocellular carcinoma by targeting STAT3 signaling cascade through the induction of PIAS3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ascochlorin: A Preliminary Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ascochlorin (ASC) is a prenyl-phenol antibiotic first isolated from the fungus Ascochyta viciae.[1][2] Structurally, it is a meroterpenoid, featuring a 5-chloroorcylaldehyde core substituted with a cyclized sesquiterpene side chain.[1][3] Initially recognized for its antiviral and antibiotic properties, recent preliminary studies have unveiled a broader spectrum of biological activities, highlighting its potential as a therapeutic agent in oncology, inflammatory diseases, and metabolic disorders.[1][4] This document provides a technical overview of the existing preclinical data on ascochlorin and its derivatives, focusing on its mechanisms of action, experimental validation, and therapeutic promise.

Anti-Cancer Therapeutic Potential

Ascochlorin has demonstrated significant anti-neoplastic effects in various cancer models, primarily through the modulation of key signaling pathways involved in cell proliferation, survival, and invasion.[4]

Targeting the STAT3 Signaling Cascade in Hepatocellular Carcinoma (HCC)

A primary anti-cancer mechanism of ascochlorin is its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in HCC.[5][6]

Mechanism of Action: Ascochlorin inhibits both constitutive and inducible (IL-6/EGF) STAT3 activation.[5][6] It achieves this by increasing the expression of the Protein Inhibitor of Activated STAT3 (PIAS3). PIAS3 subsequently binds to the DNA-binding domain of STAT3, thereby down-regulating its activation.[5] This suppression of STAT3 signaling leads to the modulation of various STAT3-regulated oncogenic gene products, resulting in reduced cell viability and invasion, and the induction of apoptosis.[5][6]

Signaling Pathway Diagram:

Caption: Ascochlorin inhibits the STAT3 signaling pathway in HCC cells.

Activation of p53

Ascochlorin can activate the tumor suppressor protein p53 through a mechanism distinct from that of DNA-damaging agents.[7] This activation is linked to its inhibitory effect on mitochondrial respiration. The process involves increasing the protein stability of p53 and inducing its phosphorylation specifically at serine 392, which enhances its DNA binding activity and the transcription of downstream target genes.[7]

Quantitative Data: Anti-Cancer Activity

| Cell Line | Assay Type | Parameter | Ascochlorin Concentration | Result | Reference |

| Hep3B | STAT3 Phosphorylation | Inhibition of IL-6 inducible p-STAT3 | 50 µM | Substantial inhibition after 24h treatment | [6] |

| Various HCC Cells | Cell Viability | Reduction | Not specified | Dose-dependent reduction | [6] |

| Various HCC Cells | Apoptosis | Induction | Not specified | Apoptosis induced | [5] |

| Orthotopic HCC Mouse Model | Tumor Growth | Inhibition | Low doses (i.p. admin) | Significant inhibition of tumor growth | [5] |

| Human Osteosarcoma & Colon Cancer Cells | p53 Expression | Increased Stability | Not specified | Profound increase in endogenous p53 | [7] |

Key Experimental Protocols

Western Blot for STAT3 Phosphorylation: [6]

-

Cell Culture: Hep3B cells were cultured under standard conditions.

-

Treatment: Cells were pre-treated with 50 µM Ascochlorin for indicated times.

-

Stimulation: Cells were then stimulated with 25 ng/mL of IL-6 for 20 minutes to induce STAT3 phosphorylation.

-

Lysis: Whole-cell extracts were prepared using a suitable lysis buffer.

-

Electrophoresis & Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3, followed by HRP-conjugated secondary antibodies.

-

Detection: Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Orthotopic HCC Mouse Model: [5]

-

Animal Model: An orthotopic HCC mouse model was established.

-

Treatment: Ascochlorin was administered intraperitoneally (i.p.).

-

Analysis: Tumor growth was monitored over time.

-

Endpoint: At the end of the study, tumors were excised, and tumor tissues were analyzed for STAT3 activation levels.

Anti-Inflammatory Therapeutic Potential

Ascochlorin exhibits potent anti-inflammatory properties by targeting key mediators and signaling pathways in the inflammatory response.[8]

Inhibition of Inflammatory Mediators and Cytokines

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, ascochlorin significantly suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[8] This is achieved by down-regulating the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. Furthermore, it inhibits the mRNA expression and protein secretion of pro-inflammatory cytokines IL-1β and IL-6.[8][9]

Modulation of NF-κB and MAPK Signaling Pathways